REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[CH:9](OCC)=[O:10]>>[N:6]1[CH:7]=[CH:8][C:3]([CH2:2][NH:1][CH:9]=[O:10])=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
54.1 g
|
Type
|
reactant
|
Smiles
|
NCC1=CC=NC=C1
|
Name
|
|
Quantity
|
44.4 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The reaction was distilled
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CNC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |